molecular formula C₂₂H₂₆D₃FO₃ B1163319 21-Dehydroxy Desoxymetasone-d3

21-Dehydroxy Desoxymetasone-d3

Cat. No.: B1163319
M. Wt: 363.48
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Deuterated Steroid Analogs in Scientific Inquiry

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are invaluable in scientific research. resolvemass.ca This isotopic substitution results in a molecule that is chemically very similar to its non-deuterated counterpart but has a higher mass. This mass difference is the key to their utility, especially in techniques like mass spectrometry. scielo.org.mxclearsynth.com

In the study of steroids, deuterated analogs have several important applications:

Metabolic Studies: Researchers can introduce a deuterated steroid into a biological system and trace its metabolic fate. By analyzing the resulting metabolites and their isotopic signatures, scientists can elucidate complex metabolic pathways. ontosight.ai

Enzyme Kinetics: The difference in mass between hydrogen and deuterium can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. Studying these effects with deuterated steroids provides insights into enzyme mechanisms and reaction pathways.

Quantitative Analysis: Deuterated steroids are widely used as internal standards in quantitative analytical methods. clearsynth.comthalesnano.com

The use of deuterated standards helps to correct for variations that can occur during sample preparation and analysis, leading to more accurate and reliable results. scielo.org.mx

The Role of 21-Dehydroxy Desoxymetasone-d3 as a Research Standard

This compound serves as a labeled internal standard for the quantification of its non-deuterated counterpart, 21-Dehydroxy Desoxymetasone. This unlabeled compound is an impurity of Desoximetasone (B1670307), a topical corticosteroid. The "d3" in its name indicates that three hydrogen atoms have been replaced by deuterium.

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added in a known amount to a sample being analyzed. ontosight.ai The internal standard should be chemically similar to the analyte (the substance being measured) but distinguishable by the analytical instrument.

Deuterated compounds like this compound are ideal internal standards because they co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, due to their higher mass, they produce a distinct signal that can be separately measured. By comparing the signal of the analyte to the known amount of the internal standard, chemists can accurately determine the concentration of the analyte in the original sample. clearsynth.com This is crucial for correcting for any loss of sample during preparation or for fluctuations in the instrument's signal. scielo.org.mx

Scope and Significance in Analytical Chemistry and Related Fields

The application of this compound and other deuterated steroid standards extends across several scientific disciplines:

Pharmaceutical Analysis: In drug development and quality control, it is essential to accurately quantify not only the active pharmaceutical ingredient (API) but also any impurities. This compound is used as a reference standard to ensure the purity and consistency of Desoximetasone formulations. axios-research.com

Clinical Chemistry: Deuterated standards are used in clinical laboratories to develop and validate methods for measuring steroid hormones and their metabolites in biological fluids like blood and urine. sigmaaldrich.com This is vital for diagnosing and monitoring a wide range of endocrine disorders.

Doping Control: Anti-doping laboratories rely on highly sensitive and specific methods, often employing deuterated internal standards, to detect the misuse of synthetic anabolic-androgenic steroids in athletes. sigmaaldrich.com The use of these standards ensures the accuracy and defensibility of test results.

Environmental Science: Researchers use deuterated standards to trace the presence and fate of steroid hormones as environmental contaminants.

The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern analytical chemistry, enabling precise and reliable quantification in complex samples.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC22H26D3FO3
Molecular Weight363.51 g/mol
AppearanceWhite to Off-White Solid
Purity≥98%
Storage-20°C

Properties

Molecular Formula

C₂₂H₂₆D₃FO₃

Molecular Weight

363.48

Synonyms

(11β,16α)-9-Fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione-d3

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of 21 Dehydroxy Desoxymetasone D3

Overview of Dehydroxylated Steroid Synthesis

The synthesis of dehydroxylated steroids, particularly at the C21 position, can be achieved through several chemical and biological methods. The removal of the 21-hydroxyl group from a corticosteroid precursor is a key transformation in accessing these structures.

One common approach involves the selective chemical modification of the C21 hydroxyl group to a better leaving group, followed by reductive cleavage. For instance, the hydroxyl group can be converted to a tosylate or mesylate, which is then removed by reduction with a reagent like lithium aluminum hydride.

Another strategy employs radical-mediated reactions. The Barton-McCombie deoxygenation is a classic example, where the hydroxyl group is converted to a thiocarbonyl derivative, which then undergoes a radical-induced cleavage to afford the deoxygenated product.

Biocatalytic methods have also been explored for the dehydroxylation of steroids. Certain microorganisms, such as Eggerthella lenta, possess 21-dehydroxylase enzymes that can selectively remove the C21 hydroxyl group from corticosteroids. mdpi.com This enzymatic approach offers high selectivity and can be performed under mild reaction conditions. mdpi.com

Deuterium (B1214612) Incorporation Methodologies

The introduction of deuterium into the steroid scaffold can be accomplished at various stages of the synthesis, depending on the desired labeling pattern and the stability of the deuterium atoms.

Regioselective deuteration is crucial for ensuring that the deuterium atoms are introduced at specific and stable positions within the molecule. For the synthesis of 21-Dehydroxy Desoxymetasone-d3, several techniques can be employed to achieve this:

Catalytic Deuteration: The use of deuterium gas (D2) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), can introduce deuterium across double bonds or at specific activated positions. fu-berlin.de

Deuteride (B1239839) Reducing Agents: Reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) are effective for the reduction of carbonyl groups or other functional groups, with the concomitant introduction of deuterium. fu-berlin.de

Acid or Base-Catalyzed Exchange: In the presence of a deuterated acid or base and a deuterium source like D2O, hydrogen-deuterium exchange can occur at specific positions, often adjacent to carbonyl groups or other activating functionalities. fu-berlin.de

The choice of precursor for deuteration is a critical consideration. For the synthesis of this compound, a suitable precursor would be a molecule that already possesses the 21-dehydroxy structure and has a functional group that can be readily modified to introduce the deuterium atoms.

An alternative and often more practical approach is to introduce the deuterium at an earlier stage of the synthesis, using a deuterated starting material or intermediate. For example, a deuterated building block could be used in the construction of the steroid skeleton. fu-berlin.de

The reaction conditions for deuteration must be carefully controlled to ensure high isotopic incorporation and to avoid unwanted side reactions. Factors such as the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagent all play a significant role in the outcome of the deuteration reaction.

Multi-step Synthetic Pathways to Achieve this compound

A plausible multi-step synthetic pathway for this compound would likely involve the following key transformations:

Starting Material: The synthesis could commence from a readily available corticosteroid, such as Desoximetasone (B1670307) or a closely related precursor.

Dehydroxylation at C21: The C21 hydroxyl group would be selectively removed. A potential method involves the formation of a 21-mesylate or tosylate, followed by reductive cleavage.

Deuterium Labeling: The introduction of the three deuterium atoms could be achieved through various strategies. One possibility is the use of a deuterated reagent to introduce a d3-methyl group at a suitable position if the synthesis allows for such a modification. A more common approach would be to perform a regioselective hydrogen-deuterium exchange on a precursor containing the 21-dehydroxy steroid backbone. For instance, if the d3-labeling is targeted at a specific methyl group, a series of oxidation and reduction steps with deuterated reagents might be necessary.

Purification: The final product, this compound, would be purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high chemical and isotopic purity.

Below is a table summarizing a hypothetical multi-step synthesis:

StepReactionReagents and ConditionsExpected Outcome
1Mesylation of DesoximetasoneDesoximetasone, Mesyl chloride, Triethylamine, Dichloromethane, 0 °C to room temperatureDesoximetasone-21-mesylate
2Reductive DehydroxylationDesoximetasone-21-mesylate, Lithium aluminum hydride, Tetrahydrofuran, reflux21-Dehydroxy Desoxymetasone
3Regioselective Deuteration21-Dehydroxy Desoxymetasone, Deuterated reagent (e.g., D2O with a catalyst, or a deuterated alkylating agent), specific conditions to target desired positionsThis compound
4PurificationHPLCHigh-purity this compound

Control and Verification of Isotopic Purity in Synthetic Products

The determination of isotopic purity is a critical final step in the synthesis of any isotopically labeled compound. It ensures that the desired number of deuterium atoms have been incorporated at the correct positions and that the isotopic enrichment is high.

Several analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular weight of the synthesized compound with high accuracy. researchgate.net By comparing the mass of the labeled compound to its unlabeled counterpart, the number of incorporated deuterium atoms can be confirmed. fu-berlin.deresearchgate.net The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the isotopic purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2H NMR are invaluable for confirming the position of the deuterium labels. In the 1H NMR spectrum, the disappearance of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom. 2H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their location in the molecule. researchgate.net

A combination of these techniques provides a comprehensive analysis of the isotopic purity and structural integrity of the final product. researchgate.net

Below is a table summarizing the analytical methods for verification:

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination, confirmation of the number of deuterium atoms, and calculation of isotopic enrichment. fu-berlin.deresearchgate.net
1H Nuclear Magnetic Resonance (NMR)Disappearance of proton signals at the sites of deuteration. researchgate.net
2H Nuclear Magnetic Resonance (NMR)Direct detection of deuterium signals, confirming their specific locations within the molecule. researchgate.net

Advanced Analytical Methodologies and Applications of 21 Dehydroxy Desoxymetasone D3

Quantification in Complex Matrices Using Isotopic Dilution Mass Spectrometry (IDMS)

Isotopic Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis.

IDMS is a method of determining the quantity of a chemical substance in a sample. wikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (in this case, 21-Dehydroxy Desoxymetasone-d3) to a sample containing the analyte of interest (e.g., Desoximetasone (B1670307) or its impurities). wikipedia.orgosti.gov This addition effectively "dilutes" the natural isotopic abundance of the analyte. wikipedia.org

By measuring the altered isotopic ratio of the analyte in the mixture using a mass spectrometer, the original concentration of the analyte in the sample can be precisely calculated. osti.gov A key advantage of IDMS is that it is a ratio-based measurement, making it less susceptible to variations in sample preparation, instrument response, and matrix effects that can plague other quantitative methods. wikipedia.org This makes it a method of the highest metrological standing. wikipedia.org

For steroid analysis, where complex biological matrices like plasma or urine are often involved, IDMS is particularly valuable. The stable isotope-labeled internal standard, being chemically identical to the analyte, co-elutes during chromatographic separation and experiences similar ionization and fragmentation patterns in the mass spectrometer. nih.gov This co-behavior allows for accurate correction of any analyte loss during sample processing, leading to highly reliable and reproducible results. usgs.gov

In the development of quantitative analytical methods for steroids, this compound plays a pivotal role as an internal standard. Its use is integral to establishing robust and reliable assays for the determination of Desoximetasone and its related impurities in pharmaceutical formulations and biological samples.

The development process typically involves:

Method Specificity and Selectivity: Ensuring the method can unequivocally identify and quantify the target analyte in the presence of other components.

Linearity and Range: Establishing a linear relationship between the analyte concentration and the instrumental response over a defined range.

Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentration of an analyte that can be reliably detected and quantified.

Robustness: Assessing the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The incorporation of this compound as an internal standard helps to achieve the high levels of accuracy and precision required for method validation according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). tandfonline.com

Table 1: Key Parameters in Quantitative Method Development using an Isotopic Internal Standard

ParameterDescriptionRole of this compound
Accuracy The closeness of agreement between a measured value and a true value.Corrects for analyte loss during sample preparation and instrumental variability, thereby improving accuracy.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Minimizes the effect of random errors, leading to higher precision in measurements.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.As it is chemically identical to the analyte, it helps to confirm the identity of the analyte peak.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.The ratio of the analyte signal to the internal standard signal is used to construct the calibration curve, ensuring linearity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of drugs and their metabolites in biological fluids and pharmaceutical dosage forms. researchgate.netnih.gov

The successful analysis of steroids by LC-MS/MS heavily relies on the efficient separation of the target analytes from other matrix components. Due to the structural similarity of many steroids, achieving adequate chromatographic resolution can be challenging.

Optimization of chromatographic conditions typically involves:

Column Selection: Reversed-phase columns, such as C18 or C8, are commonly used for steroid separation. tandfonline.com The choice of column chemistry, particle size, and dimensions is critical for achieving the desired separation.

Mobile Phase Composition: A mixture of an aqueous solvent (often containing a buffer or acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically used. nih.govtandfonline.com Gradient elution, where the mobile phase composition is changed over time, is often employed to improve the separation of complex mixtures of steroids. tandfonline.com

Flow Rate and Temperature: These parameters are adjusted to optimize peak shape and resolution while minimizing analysis time.

A stability-indicating reversed-phase liquid chromatographic method has been developed for the simultaneous determination of desoximetasone and its related substances. tandfonline.com Chromatographic separation was achieved on a C18 column (75 mm × 4.6 mm, 3.5 µm) with a linear gradient elution. tandfonline.com

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity.

Key mass spectrometric parameters that are optimized include:

Ionization Source: Electrospray ionization (ESI) is a commonly used ionization technique for steroids.

Precursor and Product Ions: In MS/MS, a specific precursor ion (typically the protonated molecule [M+H]+ for the analyte and its deuterated internal standard) is selected and fragmented. The resulting product ions are then monitored. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity of the analysis. nih.gov

Collision Energy and Other Ion Source Parameters: These are optimized to maximize the signal intensity of the product ions.

For the analysis of glucocorticoids, specific precursor and product ion transitions are established for each compound to ensure accurate identification and quantification. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Steroid Analysis

ParameterTypical Setting
Chromatographic Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Before a new analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. Method validation is a critical component of quality assurance in analytical laboratories. nih.gov

Validation protocols for LC-MS/MS methods typically evaluate the following parameters, in accordance with guidelines from regulatory bodies:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other substances in the sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Calibration Curve and Linearity: The relationship between the concentration of the analyte and the analytical signal. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively. nih.govnih.gov

Recovery: The extraction efficiency of an analytical process, determined by comparing the analytical results for extracted samples at three different concentrations.

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

The use of a deuterated internal standard like this compound is highly beneficial in method validation, as it helps to compensate for variability in extraction recovery and matrix effects, thereby ensuring the accuracy and reliability of the analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of corticosteroids like this compound, which are not inherently volatile, chemical derivatization is a necessary prerequisite to improve their gas chromatographic behavior.

To make corticosteroids amenable to GC-MS analysis, derivatization of their polar functional groups, such as hydroxyl and ketone groups, is essential. researchgate.netnih.govtandfonline.com This process replaces active protons with nonpolar protecting groups, thereby increasing the volatility and thermal stability of the analyte. researchgate.nettandfonline.com

For corticosteroids, the most common derivatization technique is silylation , which involves the introduction of a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose, often with a catalyst to ensure complete derivatization of sterically hindered hydroxyl groups. nih.govmdpi.com The resulting TMS derivatives of this compound would exhibit significantly improved chromatographic peak shape and thermal stability, allowing for its successful separation and detection by GC-MS.

Another strategy involves the formation of methyloxime-trimethylsilyl (MO-TMS) derivatives, particularly for corticosteroids with ketone groups, to prevent the formation of enol-TMS ethers which can result in multiple chromatographic peaks. mdpi.com Microwave-accelerated derivatization has also been explored as a technique to reduce reaction times from over 30 minutes to as little as one minute. acs.org

Table 1: Common Derivatization Reagents for Steroid Analysis by GC-MS

Derivatization ReagentTarget Functional GroupResulting DerivativeKey Advantages
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl (-OH)Trimethylsilyl (TMS) etherHigh silylating power, volatile byproducts. nih.govnih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS)Hydroxyl (-OH)Trimethylsilyl (TMS) etherEffective for a wide range of steroids.
O-Methylhydroxylamine hydrochlorideKetone (C=O)Methyloxime (MO)Prevents enolization of keto-steroids. mdpi.com

This table presents common derivatization reagents used for the GC-MS analysis of steroids, which would be applicable to this compound.

For highly sensitive and specific detection, tandem mass spectrometry (GC-MS/MS) is often the method of choice. This technique provides an additional layer of selectivity by monitoring specific fragmentation transitions of the derivatized analyte. In the case of this compound, a precursor ion corresponding to the molecular ion or a prominent fragment of its TMS derivative would be selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer.

This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interferences, leading to lower limits of detection and quantification. This is particularly crucial for trace analysis in complex biological matrices. The use of GC-MS/MS allows for the unambiguous confirmation of the analyte's identity and its precise quantification even at very low concentrations. mdpi.com

Role as an Internal Standard in High-Throughput Analytical Platforms

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. lumiprobe.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be clearly distinguishable by the detector. researchgate.net Deuterated standards, such as this compound, fulfill these criteria perfectly.

In high-throughput analytical platforms, such as those used in clinical laboratories or for doping control, hundreds of samples may be processed daily. In such settings, variations in sample preparation, instrument response, and matrix effects are inevitable. By adding a known amount of this compound to each sample prior to analysis, these variations can be effectively compensated for. The analyte's response is measured relative to the internal standard's response, leading to more accurate and precise quantification. texilajournal.comlcms.czclearsynth.com

The co-elution of the deuterated internal standard with the unlabeled analyte ensures that they experience the same conditions throughout the analytical process, from extraction to ionization. texilajournal.com This is a significant advantage over using other compounds as internal standards that may have different chemical properties and chromatographic behavior.

Table 2: Key Characteristics of this compound as an Internal Standard

CharacteristicAdvantage in Quantitative Analysis
Stable Isotope LabelCo-elutes with the unlabeled analyte, compensating for matrix effects and instrument variability. texilajournal.com
Identical Chemical PropertiesBehaves similarly to the analyte during sample preparation and analysis.
Differentiated by MassEasily distinguished from the unlabeled analyte by the mass spectrometer.

This table summarizes the advantages of using this compound as an internal standard in mass spectrometry-based analytical methods.

Application in Reference Material Characterization and Development

Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of analytical measurements. cerilliant.comresearchgate.netsigmaaldrich.com In the development and characterization of CRMs for Desoxymetasone and its impurities, high-accuracy methods are required. Isotope Dilution Mass Spectrometry (IDMS), often considered a primary ratio method, is frequently used for this purpose.

In an IDMS workflow, a known amount of an isotopically labeled standard, such as this compound, is added to the material being characterized. The ratio of the unlabeled analyte to the labeled standard is then measured with high precision using GC-MS or LC-MS. This allows for the accurate determination of the analyte's concentration in the reference material. nih.gov

The use of this compound in the certification of reference materials ensures that the assigned property values are accurate and traceable to the International System of Units (SI). These CRMs are then used by other laboratories to calibrate their instruments and validate their analytical methods, leading to improved comparability and reliability of results across different testing facilities. researchgate.net

Chemical Stability and Degradation Pathways of 21 Dehydroxy Desoxymetasone D3

Investigation of Chemical Degradation Mechanisms (Non-Biological)

The chemical degradation of corticosteroids, in non-biological systems, is primarily driven by hydrolysis and oxidation. Forced degradation studies conducted on the parent compound, Desoximetasone (B1670307), reveal its susceptibility to degradation under hydrolytic (both acidic and basic), oxidative, photolytic, and thermal stress conditions. researchgate.netnih.gov

For many corticosteroids, the C-17 dihydroxyacetone side chain is a primary site of instability. scirp.org However, in 21-Dehydroxy Desoxymetasone-d3, this side chain is altered by the removal of the 21-hydroxyl group. This modification eliminates the primary alcohol group, which is often the initial site of oxidation in related compounds. Therefore, degradation mechanisms that target the 21-hydroxyl, such as oxidation to a 21-aldehyde (21-dehydro intermediate), are not a primary pathway for this specific molecule. researchgate.netglobalauthorid.com

Degradation is more likely to be initiated at other susceptible points in the steroid structure, such as the enone system in the A-ring or through reactions involving the fluorine atom at the C-9 position, although these pathways are generally less facile. The deuteration at specific positions (d3) is intended to increase stability against metabolic degradation, but it also enhances chemical stability by strengthening the respective carbon-hydrogen bonds (the kinetic isotope effect), making them less prone to chemical cleavage.

Impact of Environmental Factors on Compound Integrity

Environmental factors play a crucial role in maintaining the integrity of reference standards like this compound.

Specific thermal analysis data, such as from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), for this compound is not publicly documented. However, corticosteroids as a class are known to be sensitive to heat. Forced degradation studies on Desoximetasone confirm that thermal stress can induce degradation. researchgate.netnih.gov For related glucocorticoids like deflazacort, degradation is observed under thermal stress, whereas others may show greater stability. nih.govscispace.com It is standard practice to store deuterated steroid standards at low temperatures, typically -20°C, to minimize thermal decomposition and ensure long-term stability. sigmaaldrich.comsigmaaldrich.com

Table 1: General Thermal Stability Data for Related Corticosteroids

CompoundStress ConditionObservation
DesoximetasoneThermal StressDegradation Observed researchgate.net
DeflazacortThermal StressStable nih.gov
Hydrocortisone50°CFormation of 21-dehydrohydrocortisone scirp.org

This table is illustrative and based on data for structurally related, non-deuterated compounds.

Photostability is a critical parameter for corticosteroids. Exposure to light, particularly UV radiation, is a known stress condition that can lead to significant degradation of the parent drug, Desoximetasone. researchgate.net The presence of the α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus makes the molecule susceptible to photochemical reactions. These reactions can include isomerization, cyclization, or oxidative processes, potentially leading to a loss of potency and the formation of phototoxic degradants. While specific photostability studies on this compound have not been reported, it is prudent to handle the compound under controlled lighting conditions, typically using amber vials or light-blocking containers.

As a deuterated stable isotope, this compound is primarily used as an internal standard in analytical applications, often dissolved in organic solvents. pharmaffiliates.com The choice of solvent can impact its stability. A related compound, Desoximetasone-d3, is soluble in DMSO and methanol (B129727). caymanchem.com Deuterated steroid standard mixtures are commonly prepared and stored in methanol at -20°C. sigmaaldrich.comsigmaaldrich.com

The stability in the presence of various reagents is crucial. Strong acids and bases are known to catalyze the degradation of Desoximetasone. researchgate.net Therefore, exposure to harsh pH conditions should be avoided during its use and storage. The absence of the 21-hydroxyl group may reduce its susceptibility to base-catalyzed autooxidation, a common degradation pathway for corticosteroids with a 20-keto-21-hydroxyl side chain. researchgate.net

Table 2: Recommended Solvents and Storage for Deuterated Steroid Standards

SolventRecommended Storage TemperatureRationale
Methanol-20°CCommon solvent for LC-MS standards, ensures solubility and minimizes degradation. sigmaaldrich.comsigmaaldrich.com
Acetonitrile (B52724)-20°CAlternative solvent for analytical standards.
DMSO-20°CHigh solubility for many organic compounds, but care must be taken to avoid water absorption.

Identification and Characterization of Degradation Products

For parent corticosteroids like Desoximetasone and Hydrocortisone, the primary degradation products often result from the oxidation of the side chain. scirp.org Common degradants include the 21-aldehyde (e.g., 21-Dehydro Desoxymetasone) and the subsequent 17-carboxylic acid. scirp.orgresearchgate.netnih.gov

However, since this compound lacks the 21-hydroxyl group, its degradation profile will differ significantly. Potential degradation would involve modifications to the core steroid structure. Without specific forced degradation studies on this compound, the exact nature of its degradants remains uncharacterized. Analytical techniques such as LC-MS, FTIR, and NMR would be required to identify and elucidate the structures of any degradation products that may form under stress conditions. researchgate.net

Strategies for Enhancing Chemical Stability in Research Applications

To ensure the integrity and accuracy of analytical results when using this compound as a reference standard, several strategies are essential:

Storage: The compound should be stored in a tightly sealed container at its recommended temperature, typically -20°C, to slow down potential thermal degradation. sigmaaldrich.com The related Desoximetasone-d3 is reported to have a stability of at least four years under these conditions. caymanchem.com

Protection from Light: To prevent photochemical degradation, the compound should be stored in amber or opaque containers that protect it from UV and visible light.

Inert Atmosphere: For long-term storage, particularly if the compound is sensitive to oxidation, storing it under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

Solvent Purity: Using high-purity, anhydrous solvents for preparing stock solutions is critical. The presence of impurities, water, or reactive species in the solvent can accelerate degradation.

pH Control: Contact with strong acids or bases should be avoided. If used in buffered solutions, a neutral or near-neutral pH is advisable.

Limited Freeze-Thaw Cycles: For solutions, aliquoting into smaller, single-use vials can prevent degradation that may be induced by repeated freezing and thawing cycles.

By adhering to these strategies, the chemical stability of this compound can be maximized, ensuring its reliability for research and analytical applications.

Mechanistic Research Applications of 21 Dehydroxy Desoxymetasone D3 As a Tracer

Use in In Vitro Metabolic Studies of Non-Deuterated Analogs

Stable isotope-labeled compounds are invaluable tools for investigating the metabolic fate of drugs and other xenobiotics. By introducing a labeled compound into a biological system, researchers can accurately track its transformation and identify the resulting metabolites with high sensitivity and specificity. 21-Dehydroxy Desoxymetasone-d3 serves as an internal standard for the quantification of its unlabeled analog, a key process in understanding the metabolic profile of the parent drug, Desoxymetasone. caymanchem.com

In the field of drug metabolism, enzyme kinetic studies are crucial for characterizing the interactions between a compound and metabolizing enzymes, such as those in the Cytochrome P450 (CYP) superfamily. nih.gov Deuterated standards like this compound are essential for achieving accurate quantification in these assays.

When studying the metabolism of a non-deuterated analog, the deuterated compound is added to the reaction mixture at a known concentration. This internal standard co-elutes with the analyte of interest during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification of the metabolite formation or substrate depletion over time, correcting for any sample loss during preparation and analysis.

The use of deuterated compounds can also leverage the "kinetic isotope effect" (KIE). The substitution of a hydrogen atom with a heavier deuterium (B1214612) atom can slow down the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This effect can be exploited to probe enzymatic mechanisms and identify metabolic "soft spots" on a molecule that are susceptible to enzymatic attack. beilstein-journals.org

Table 1: Key Enzyme Kinetic Parameters Determined Using Deuterated Standards

ParameterDescriptionRole of Deuterated Standard
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax.Ensures accurate measurement of substrate concentration.
Vmax (Maximum Velocity) The maximum rate of reaction when the enzyme is saturated with substrate.Enables precise quantification of the product formed over time.
CLint (Intrinsic Clearance) The metabolic clearance of a drug by an enzyme system, calculated as Vmax/Km.Provides reliable quantitative data for the calculation.
KIE (Kinetic Isotope Effect) The change in reaction rate upon isotopic substitution.Used as the substrate itself to determine if C-H bond cleavage is the rate-limiting step.

Isotopic labeling is a powerful technique for mapping metabolic pathways. nih.govscripps.edu When a deuterated compound is incubated with a metabolically active system, such as liver microsomes or hepatocytes, the resulting metabolites will retain the deuterium label. Using high-resolution mass spectrometry, researchers can screen for all molecules that contain the isotopic signature. scripps.edu

This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous tracking of atoms through metabolic networks. nih.gov For corticosteroids like Desoxymetasone and its impurities, this method can identify products of key metabolic reactions, including hydroxylation, dehydrogenation, and conjugation. nih.gov The mass shift corresponding to the deuterium label helps to distinguish true metabolites from background noise and endogenous molecules in the complex biological matrix, greatly simplifying analysis and enabling the discovery of novel or unexpected metabolic pathways. researchgate.netnih.gov

Receptor Binding Studies as a Labeled Ligand (without pharmacological interpretation)

Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (drug) and its receptor. These assays quantify the affinity of a ligand for a receptor. Labeled ligands, including deuterated compounds, are central to these investigations.

This compound can be used in competitive binding assays to determine the binding affinity of its non-deuterated analog or other related compounds for glucocorticoid receptors. In this type of assay, a constant concentration of the labeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. merckmillipore.com

The labeled ligand and the unlabeled test compound compete for the same binding sites on the receptor. nih.gov As the concentration of the unlabeled competitor increases, it displaces the labeled ligand from the receptor. The amount of bound labeled ligand is measured, typically after separating the bound from the free ligand using techniques like filtration. merckmillipore.com By analyzing the displacement curve, the binding affinity (often expressed as the inhibition constant, Ki) of the test compound can be calculated. While radiolabeled ligands have traditionally been used, stable isotope-labeled ligands coupled with mass spectrometry offer a non-radioactive alternative for these assays. nih.gov

The design and validation of ligand-binding assays (LBAs) require careful consideration of numerous factors to ensure the data is accurate and reliable. nih.gov The use of a deuterated ligand does not change these fundamental requirements.

Key considerations include the choice of the assay platform, the quality of the receptor preparation, and the specific assay conditions. The equilibrium of the binding reaction can be influenced by factors such as incubation time, temperature, pH, and the composition of the assay buffer. nih.gov It is crucial to establish that the assay has reached equilibrium and that the separation of bound and free ligand is efficient and reproducible.

Table 2: Methodological Considerations in Labeled Ligand Binding Assays

ConsiderationDescriptionImportance
Receptor Source & Purity The receptor can be from cell membranes, recombinant expression systems, or purified proteins.Purity and concentration of the receptor directly impact binding capacity and assay performance.
Non-Specific Binding (NSB) The binding of the labeled ligand to components other than the target receptor (e.g., filter plates, tube walls).Must be accurately determined and subtracted from total binding to calculate specific binding.
Assay Equilibrium The state at which the rates of ligand-receptor association and dissociation are equal.Failure to reach equilibrium can lead to an inaccurate estimation of binding affinity.
Ligand Stability The chemical stability of the labeled ligand under assay conditions.Degradation of the ligand can reduce its effective concentration and affect results.
Validation The process of demonstrating that the assay is suitable for its intended purpose. nih.govIncludes assessing specificity, accuracy, precision, and robustness of the assay. researchgate.net

Tracing Studies in Non-Biological Systems or Controlled Biological Models (excluding human trials)

Beyond metabolic and receptor binding studies, deuterated tracers like this compound can be employed in a variety of controlled systems to investigate the physicochemical properties and transport of the molecule. These studies are critical for understanding how a compound behaves before it reaches its biological target.

In non-biological systems, a deuterated tracer can be used to study:

Solubility and Partitioning: Determining the octanol-water partition coefficient (LogP) by quantifying the distribution of the labeled compound between the two phases using mass spectrometry.

Permeability: Assessing the passage of the compound across artificial membranes (e.g., Parallel Artificial Membrane Permeability Assay, PAMPA) to predict passive diffusion.

Formulation Stability: Tracking the stability and release kinetics of the compound from various delivery vehicles or formulations.

In controlled biological models, such as cell cultures (e.g., Caco-2 cells for intestinal absorption) or isolated perfused organs, this compound can be used to trace the uptake, efflux, and intracellular distribution of its non-deuterated analog. The use of a stable isotope label allows for precise measurement of the compound's movement across cellular barriers and within subcellular compartments, providing critical data on the mechanisms of transport and accumulation without the confounding variables present in a whole organism. nih.gov Deuterated Metabolic Imaging (DMI) is an emerging technique that uses deuterated substrates to study metabolism non-invasively in three dimensions, which could be applied to controlled biological models. isotope.com

Advancements in Analytical Characterization through Deuteration

The incorporation of deuterium into molecules like 21-Dehydroxy Desoxymetasone has propelled significant advancements in analytical characterization, primarily through the refinement of mass spectrometry-based techniques. Deuteration offers a non-radioactive method for isotopic labeling, enhancing the safety and accessibility of tracer-based studies.

One of the most significant advancements lies in the ability to conduct highly selective and sensitive quantitative analyses. The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays. This is due to the high specificity achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

The development of advanced deuteration synthesis techniques, such as ultrasound-assisted microcontinuous processes, has made the creation of specifically labeled compounds more efficient and selective. These methods allow for the precise placement of deuterium atoms on the molecule, ensuring the stability of the label throughout the analytical process and preventing any potential kinetic isotope effects that could alter the compound's behavior relative to the unlabeled analyte.

The application of this compound and similar deuterated standards facilitates more robust and reliable analytical method validation, a critical component of regulatory submissions for pharmaceutical products. By providing a stable and predictable reference, these standards help to ensure that analytical methods are accurate, precise, and reproducible over time and across different laboratories.

Below is a table summarizing the key analytical parameters that are improved by the use of deuterated internal standards like this compound.

Analytical ParameterImprovement with Deuterated Internal Standard
Accuracy Significantly enhanced by correcting for matrix effects and procedural losses.
Precision Improved by minimizing variability introduced during sample preparation and analysis.
Selectivity High specificity achieved in MS/MS by monitoring distinct mass transitions.
Robustness Methods become more reliable and less susceptible to minor variations in experimental conditions.
Limit of Quantification Lower detection limits can often be achieved due to reduced analytical noise.

Future Directions and Emerging Research Avenues for 21 Dehydroxy Desoxymetasone D3

Development of Novel Synthetic Approaches for Deuterated Steroids

The synthesis of deuterated compounds, including steroids, is a dynamic field of medicinal and synthetic chemistry. researchgate.net Future research is focused on creating more efficient, selective, and cost-effective methods for deuterium (B1214612) incorporation. The hydrogen-deuterium (H/D) exchange reaction is a primary method for creating deuterated molecules. researchgate.net Modern approaches aim to overcome the limitations of traditional methods, which may require harsh conditions or offer low incorporation rates.

Emerging strategies include the integration of electrocatalysis with boron cluster-mediated hydrogen-atom transfer, providing a versatile platform for C(sp³)–H deuteration in complex molecules. researchgate.net Other innovative techniques involve the use of novel catalytic systems, such as AgCO3/PPh3/K2CO3 and Rh nanoparticles, to activate deuteration. researchgate.net For steroid molecules specifically, methods like acid-catalyzed cyclization are being explored to build complex, multi-ring structures. mdpi.com The development of these methods is critical for producing a wider array of high-purity deuterated steroids, including derivatives like 21-Dehydroxy Desoxymetasone-d3, to support advanced analytical studies. nih.gov

Table 1: Comparison of Synthetic Approaches for Deuterated Steroids

Method Description Advantages Challenges
Catalytic H/D Exchange Utilizes a catalyst (e.g., transition metals) and a deuterium source (e.g., D2O) to directly exchange C-H bonds for C-D bonds. researchgate.net Straightforward and direct method for labeling. researchgate.net Can lack regioselectivity; may require harsh reaction conditions.
Boron Cluster-Mediated HAT Employs electrocatalysis and boron clusters to facilitate hydrogen-atom transfer (HAT), enabling C(sp³)–H deuteration. researchgate.net High efficiency and compatibility with complex drug molecules under mild conditions. researchgate.net Requires specialized electrochemical setups and reagents.
Acid-Catalyzed Cyclization Involves the use of an acid catalyst to promote the formation of new rings within the steroid structure, which can be performed in deuterated solvents. mdpi.com Allows for the construction of complex, novel steroid backbones. mdpi.com Primarily for creating new structures rather than simple labeling.

| Reduction with Deuterium Gas | Involves the reduction of a precursor molecule using palladium and deuterium gas (D2) to introduce deuterium atoms. nih.gov | Can produce high yields with excellent deuterium incorporation rates (e.g., 99%). nih.gov | Requires handling of flammable deuterium gas and a suitable precursor molecule. |

Integration into Advanced Multi-Omics Analytical Workflows

Multi-omics research, which integrates data from various biological layers such as genomics, proteomics, and metabolomics, is becoming central to understanding complex biological systems. researchgate.netnih.gov Within this paradigm, metabolomics and steroidomics—the comprehensive analysis of metabolites and steroids—rely heavily on precise quantification, often achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The role of this compound as an internal standard is pivotal in these workflows. clearsynth.comaptochem.com In a typical multi-omics study, biological samples are processed to extract various molecular classes. researchgate.net During the analysis of the steroid fraction, a known quantity of a deuterated standard like this compound is added to each sample. texilajournal.com This standard co-elutes with the target analyte and helps correct for variability during sample preparation, extraction, and instrument analysis, thereby compensating for matrix effects and ion suppression. aptochem.comtexilajournal.com This ensures that the quantitative data fed into the multi-omics integration platforms, such as OmicsAnalyst, is accurate and reliable. researchgate.net The precision afforded by such standards is essential for identifying subtle but significant changes in steroid profiles that may be correlated with data from other omics layers, leading to the discovery of novel biomarkers and a deeper understanding of cellular pathways. nih.gov

Table 2: Role of Deuterated Standards in a Multi-Omics Workflow

Workflow Stage Description Contribution of this compound
Sample Preparation Biological samples (e.g., plasma, urine) are collected and processed. texilajournal.com Steroids are extracted from the complex matrix. nih.gov Added at a known concentration to account for analyte loss during extraction and handling. aptochem.com
LC-MS/MS Analysis The extracted sample is injected into an LC-MS/MS system for separation and detection of individual steroid compounds. Co-elutes with the target analyte, providing a reference signal to normalize for instrument variability and ion suppression/enhancement. texilajournal.comscispace.com
Data Processing Raw data is processed to identify and quantify steroid peaks. The ratio of the analyte signal to the internal standard signal is calculated. Ensures accurate and precise quantification by correcting for analytical errors. nih.gov

| Multi-Omics Integration | The quantified steroid data is combined with data from proteomics, transcriptomics, etc., for integrated pathway analysis using specialized software. researchgate.netnih.gov | Provides high-quality, reliable quantitative data, which is crucial for building accurate biological models and identifying meaningful correlations. |

Expansion of Applications in Specialized Analytical Research

The utility of this compound and similar deuterated steroids is poised to grow in specialized areas of clinical and diagnostic research. One prominent field is the study of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands. nih.gov The diagnosis and management of CAH, particularly the form caused by 21-hydroxylase deficiency, relies on the accurate measurement of specific steroid precursors. mdpi.com

Research has highlighted the importance of measuring 21-deoxycortisol (B132708) as a robust marker for 21-hydroxylase deficiency. mdpi.com Accurate quantification of 21-deoxycortisol and its isomers in complex biological matrices like blood serum is challenging due to potential interferences. mdpi.com The use of isotopically labeled internal standards in LC-MS/MS methods is essential to achieve the required specificity and accuracy for reliable diagnosis. nih.gov While this compound is a standard for a Desoxymetasone impurity, the principles of its application are directly relevant. Future research could involve the development of deuterated standards for a broader panel of CAH-related steroids, enabling more comprehensive and accurate diagnostic profiles. This approach allows for the clear separation and quantification of clinically relevant isobaric steroids, preventing analytical errors and improving diagnostic certainty. mdpi.com

Role in the Standardization of Steroid Quantification in Research

Standardization of analytical measurements is a cornerstone of reliable and reproducible scientific research. In steroid analysis via mass spectrometry, deuterated internal standards are considered the "gold standard" for achieving the highest levels of accuracy and precision. texilajournal.comscispace.com They are essential components of robust, high-throughput bioanalytical methods. aptochem.com

The chemical and physical properties of a deuterated standard like this compound are nearly identical to its unlabeled analogue, meaning it behaves similarly during sample extraction and chromatographic separation. aptochem.com However, its increased mass allows it to be distinguished by the mass spectrometer. aptochem.com This unique characteristic enables it to effectively compensate for variations in extraction recovery, injection volume, and ionization efficiency—factors that can significantly impact the accuracy of results. aptochem.comscispace.com

By minimizing measurement errors, these standards ensure that results from different laboratories and studies can be reliably compared. texilajournal.com As research becomes more collaborative and data-driven, the role of compounds like this compound in method validation and routine quality control will become even more critical. clearsynth.com They are indispensable tools for establishing standardized protocols for the quantification of steroids in diverse fields, from endocrinology to environmental science. clearsynth.comtexilajournal.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
21-Dehydroxy Desoxymetasone
Desoxymetasone
21-deoxycortisol
17-hydroxyprogesterone (17OHP)
11-hydroxyprogesterone
16-hydroxyprogesterone

Q & A

Q. Q1. What analytical techniques are critical for characterizing 21-Dehydroxy Desoxymetasone-d3 in experimental settings?

To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) with deuterium-enriched internal standards, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (LC-MS/MS) for isotopic purity verification. For example, deuterated analogs like Hydrocodone-D₃ have been validated using LC-MS/MS to confirm isotopic integrity and minimize matrix effects in biological samples .

Q. Q2. How can researchers validate the stability of this compound under varying storage conditions?

Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by LC-MS analysis to monitor deuterium retention and detect degradation products. Protocols should align with pharmacopeial guidelines for impurity profiling, such as those outlined for related corticosteroids (e.g., budesonide), where deviations in storage conditions led to isomerization or dehydroxy byproducts .

Advanced Research Questions

Q. Q3. How should experimental designs address conflicting pharmacokinetic data for this compound in cross-species studies?

Contradictions in bioavailability or metabolic pathways across species require rigorous meta-analysis frameworks. For instance, systematic reviews (as per Cochrane guidelines) can reconcile discrepancies by standardizing variables like dosing regimens, matrix effects, and analytical sensitivity thresholds. Researchers must document deviations from protocols (e.g., interspecies differences in cytochrome P450 activity) and apply statistical adjustments for confounding factors .

Q. Q4. What computational strategies enhance the predictive modeling of this compound’s receptor-binding affinity?

Advanced molecular dynamics simulations, validated against deuterium-labeled analogs (e.g., Hydrocodone-D₃), can elucidate steric and electronic effects of deuterium substitution on glucocorticoid receptor interactions. Researchers should integrate density functional theory (DFT) calculations with experimental binding assays to refine predictive models, ensuring alignment with empirical data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Q5. How can researchers resolve inconsistencies in isotopic purity measurements for this compound across laboratories?

Interlaboratory validation studies using harmonized reference standards are essential. For example, adopting protocols from the Cochrane Handbook, researchers should establish a shared calibration curve with traceable deuterium-enriched controls and standardize LC-MS parameters (e.g., ionization modes, collision energy). Discrepancies in isotopic abundance (>2%) warrant re-evaluation of sample preparation or instrument calibration .

Methodological Guidance

Q. Q6. What protocols ensure robust quantification of this compound in complex biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards to correct for recovery variability.
  • Instrumentation : Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to deuterium-labeled fragments.
  • Validation : Follow FDA bioanalytical guidelines for precision (±15% CV), accuracy (85–115%), and sensitivity (LOQ ≤1 ng/mL) .

Q. Q7. How should meta-analyses be structured to evaluate the efficacy of this compound in preclinical inflammation models?

  • Data Collection : Aggregate raw datasets from studies using consistent endpoints (e.g., cytokine IL-6 suppression).
  • Statistical Harmonization : Apply random-effects models to account for heterogeneity in dosing or animal strains.
  • Bias Mitigation : Use GRADE criteria to assess study quality, prioritizing blinded, randomized trials .

Research Question Development

Q8. How to formulate hypothesis-driven research questions for novel applications of this compound in autoimmune research?

  • Descriptive : “What is the temporal profile of this compound’s anti-inflammatory effects in murine T-cell assays?”
  • Causal : “Does deuterium substitution alter the compound’s ability to inhibit NF-κB signaling compared to non-deuterated analogs?”
  • Comparative : “How does the metabolic clearance of this compound differ from dexamethasone in human hepatocyte models?”
    Justify each question by citing gaps in literature, such as limited data on deuterium’s impact on drug-receptor kinetics .

Addressing Contradictions

Q. Q9. How to address conflicting reports on the metabolic stability of this compound in hepatic microsomes?

Replicate studies using standardized microsome batches (e.g., pooled human liver microsomes) and control for variables like incubation time and NADPH concentration. Cross-validate findings with in silico metabolic prediction tools (e.g., StarDrop) to identify enzyme isoforms responsible for discrepancies .

Data Reporting Standards

Q. Q10. What metadata must accompany publications on this compound to ensure reproducibility?

  • Raw Data : Share LC-MS chromatograms, NMR spectra, and isotopic purity certificates.
  • Protocol Deviations : Document any adjustments to pharmacopeial methods (e.g., modified mobile phases in HPLC).
  • Software : Disclose tools used for data analysis (e.g., GraphPad Prism, Symyx Draw) and version numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.